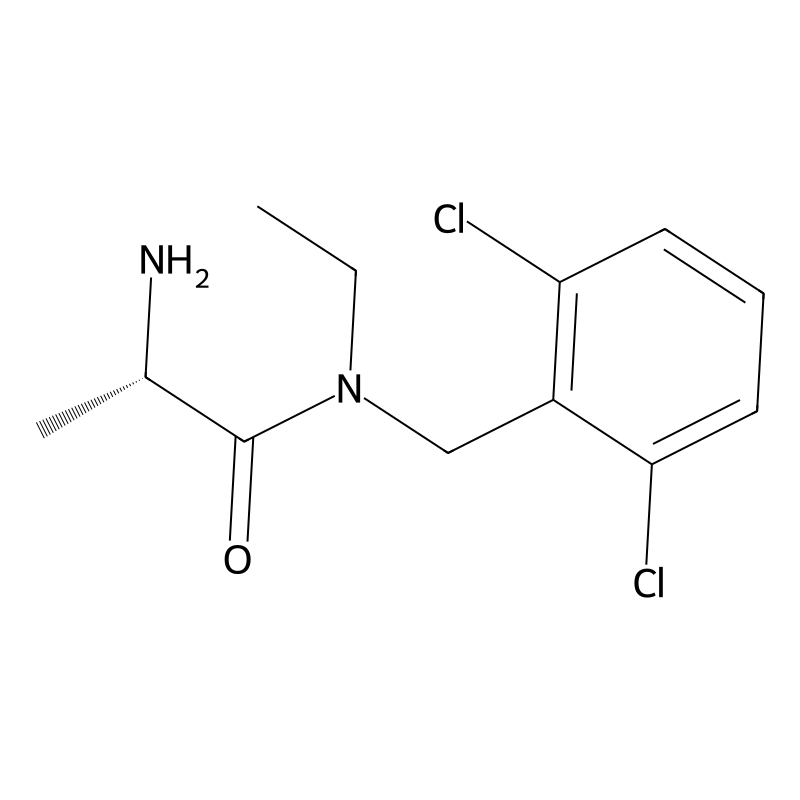

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide is a chiral compound characterized by its unique structure, which includes an amino group, a dichlorobenzyl substituent, and an ethyl-propionamide moiety. Its molecular formula is with a molar mass of approximately 240.72918 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its ability to interact with various biological targets and its versatility in chemical modifications.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, which convert the amide into amines or alcohols.

- Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of substituted amides or other derivatives depending on the nucleophile used.

These reactions make the compound a valuable intermediate in organic synthesis and medicinal chemistry.

Research indicates that (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide exhibits potential biological activity. It has been studied for its pharmacological properties, particularly in the development of agents that target specific enzymes or receptors. The presence of the 2,6-dichlorobenzyl group enhances its binding affinity to biological targets, making it an interesting candidate for further exploration in drug development.

The synthesis of (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide typically involves several key steps:

- Starting Materials: The synthesis begins with (S)-2-amino-propionic acid, 2,6-dichlorobenzyl chloride, and ethylamine.

- Formation of Intermediate: The (S)-2-amino-propionic acid is converted to its corresponding amide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

- Substitution Reaction: The resulting amide intermediate undergoes nucleophilic substitution with 2,6-dichlorobenzyl chloride in the presence of a base like triethylamine to yield the final product.

This multi-step synthesis allows for precise control over the structure and purity of the compound.

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide has several notable applications:

- Medicinal Chemistry: It serves as a potential pharmacological agent in drug development, particularly targeting specific enzymes and receptors.

- Organic Synthesis: The compound acts as a building block for synthesizing more complex organic molecules.

- Biological Studies: It is utilized in biochemical assays to study interactions with proteins and nucleic acids.

- Industrial

The mechanism of action for (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide involves its interaction with various molecular targets such as enzymes and receptors. By binding to these targets, it may inhibit their activity or modulate their function. The specific pathways and molecular interactions depend on the context of use and the biological systems being studied.

Several compounds share structural similarities with (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide | Contains a methyl group instead of ethyl; different dichlorobenzyl position | |

| (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-propionamide | Different dichlorobenzyl position; similar pharmacological potential | |

| (S)-2-Amino-N-(3-chlorobenzyl)-N-methyl-propionamide | Lacks dichlorination; may exhibit different biological activities |

These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological interactions. Each compound's unique features contribute to its potential applications in research and industry.